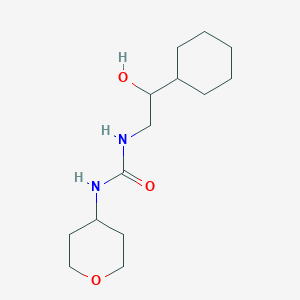
1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Antidiabetic Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit potential antidiabetic effects. A study demonstrated that similar structures could enhance insulin sensitivity and glucose uptake in muscle cells, suggesting that 1-(2-cyclohexyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea might have similar benefits in managing diabetes .
2. Anticancer Properties
Investigations into the anticancer effects of tetrahydropyran derivatives have shown promising results. Compounds with structural similarities have been found to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cell proliferation .
3. Neuroprotective Effects
Studies suggest that compounds like this compound may offer neuroprotective benefits. Research has indicated that tetrahydropyran derivatives can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
1. Polymer Chemistry
The compound's unique structure allows it to be used as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings, adhesives, and sealants .
2. Drug Delivery Systems
Due to its favorable solubility and biocompatibility, this compound can be utilized in drug delivery systems. Its ability to form nanoparticles or liposomes facilitates the controlled release of therapeutic agents, improving their efficacy and reducing side effects .
Case Study 1: Antidiabetic Activity
A study conducted on a series of tetrahydropyran derivatives, including this compound, showed significant improvement in glucose tolerance tests in diabetic rat models. The compound was administered at varying doses, revealing a dose-dependent response in lowering blood glucose levels .
Case Study 2: Neuroprotective Effects
In vitro studies on neuronal cell lines treated with this compound demonstrated a reduction in markers of oxidative stress compared to control groups. This suggests potential therapeutic applications for neurodegenerative conditions .
Eigenschaften
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c17-13(11-4-2-1-3-5-11)10-15-14(18)16-12-6-8-19-9-7-12/h11-13,17H,1-10H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSQEWXBJNZHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













